

Application Note & Protocol: Measurement of Atrial Natriuretic Peptide (ANP) in Plasma Samples

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Compound of Interest

Compound Name: Auriculin

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrial Natriuretic Peptide (ANP), historically known as **Auriculin**, is a crucial cardiac hormone involved in cardiovascular homeostasis. Secreted by atrial cardiomyocytes in response to atrial stretch, ANP plays a pivotal role in regulating blood pressure, intravascular volume, and electrolyte balance.^{[1][2][3]} Its primary functions include promoting natriuresis (sodium excretion) and diuresis (water excretion) by the kidneys, inducing vasodilation, and counteracting the renin-angiotensin-aldosterone system.^{[3][4]} Consequently, plasma ANP levels serve as a sensitive biomarker for cardiovascular stress, cardiac function, and the efficacy of therapeutic interventions in preclinical and clinical research.^{[1][4][5]} This document provides detailed protocols for the accurate measurement of ANP in plasma samples.

Pre-Analytical Considerations: Sample Collection and Handling

The accuracy of ANP measurement is critically dependent on meticulous sample collection and handling, as the peptide is highly unstable and prone to degradation.^{[6][7]}

2.1. Blood Collection:

- Anticoagulant: Collect whole blood into chilled tubes containing Ethylenediaminetetraacetic acid (EDTA).[8][9][10] Heparin is also used but EDTA is often preferred.[10][11][12][13]
- Immediate Cooling: Place the blood collection tubes on crushed ice immediately after venipuncture to inhibit protease activity.[8]

2.2. Plasma Separation:

- Centrifugation: Within 30-60 minutes of collection, centrifuge the blood samples at 1,000-1,600 x g for 15-20 minutes at 2-8°C.[8][9][10][11]
- Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, pre-chilled polystyrene or polypropylene tubes.[7][8] Avoid disturbing the buffy coat.

2.3. Sample Stabilization and Storage:

- Protease Inhibitors: For optimal stability, immediately add a protease inhibitor cocktail to the plasma.[14] Aprotinin (e.g., 200 KIU/mL of plasma) is commonly recommended.[8]
- Storage Temperature: For short-term storage (up to 7 days), samples can be kept at 2-8°C. [9] For long-term storage, samples must be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or in liquid nitrogen (-196°C) for maximum stability.[7][9][11][14] Studies have shown significant ANP degradation even at -80°C over a month, with storage in liquid nitrogen being the only method to ensure stability over that period.[7]

Experimental Protocols

The most common methods for quantifying ANP in plasma are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay is based on the competitive binding principle. ANP in the sample competes with a fixed amount of enzyme-labeled ANP (e.g., ANP-peroxidase conjugate) for binding sites on a polyclonal antibody coated onto a microplate.[13][14] The amount of bound enzyme conjugate is inversely proportional to the concentration of ANP in the sample. After

adding a substrate, the resulting color is measured, and the sample concentration is determined by comparing its optical density to a standard curve.[\[10\]](#)[\[13\]](#)

Detailed Protocol (Example based on commercial kits):[\[9\]](#)[\[11\]](#)[\[14\]](#)

- Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use. Prepare wash buffers and serially dilute the ANP standard to generate a standard curve according to the kit manufacturer's instructions.
- Plate Setup: Determine the well layout for standards, samples, and controls (e.g., blank, zero standard).
- Assay Reaction:
 - Pipette 50 µL of each standard, sample, and control into the appropriate wells in duplicate.
 - Immediately add 50 µL of Biotinylated-ANP conjugate or 25 µL of ANP-peroxidase conjugate to each well (volumes may vary by kit).[\[12\]](#)[\[14\]](#)
 - Add 25-50 µL of the anti-ANP antibody to each well (except non-specific binding wells).
- Incubation: Cover the plate with a sealer and incubate for 1 to 2 hours at 37°C or room temperature, sometimes with shaking.[\[11\]](#)[\[14\]](#)
- Washing: Aspirate the liquid from each well and wash the plate 3 to 5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- Detection:
 - Add 100 µL of HRP-conjugate or Streptavidin-HRP working solution to each well. Incubate for 30-60 minutes at 37°C.[\[12\]](#)
 - Repeat the washing step.
- Substrate Development: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature or 37°C for 10-30 minutes. A blue color will develop.[\[11\]](#)[\[14\]](#)

- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10-15 minutes of adding the Stop Solution.[\[10\]](#)[\[14\]](#)
- Calculation: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PLC) curve fit. Calculate the ANP concentration of the samples by interpolating their mean OD values from the standard curve.

Method 2: Radioimmunoassay (RIA)

Principle: RIA is a highly sensitive technique that also works on the competitive binding principle. ANP from the plasma sample competes with a known quantity of radiolabeled ANP (e.g., 125 I-ANP) for binding to a limited amount of specific anti-ANP antibody. After incubation, the antibody-bound (B) and free (F) radiolabeled ANP are separated. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of unlabeled ANP in the sample.

Detailed Protocol (Example based on commercial kits and literature):[\[8\]](#)[\[15\]](#)[\[16\]](#)

- Plasma Extraction (Often Required):
 - Acidify plasma samples.
 - Apply the sample to a C18 Sep-Pak cartridge that has been pre-activated.
 - Wash the cartridge to remove interfering substances.
 - Elute the bound ANP with a high-concentration organic solvent (e.g., acetonitrile in trifluoroacetic acid).
 - Evaporate the eluate to dryness under a stream of nitrogen.[\[8\]](#)
 - Reconstitute the dried extract in RIA buffer.[\[8\]](#)[\[16\]](#)
- Reagent Preparation: Reconstitute standards, controls, antibody, and radiolabeled tracer as per the kit manual.

- Assay Reaction:
 - Pipette 100 μ L of standards, reconstituted samples, and controls into appropriately labeled tubes.
 - Add 200 μ L of anti-ANP antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
 - Vortex and incubate for 20-24 hours at 4°C.[8]
- Tracer Addition:
 - Add 100-200 μ L of 125 I-ANP tracer to all tubes.[8]
 - Vortex and incubate for another 20-24 hours at 4°C.
- Separation of Bound/Free Fractions:
 - Add 500 μ L of a precipitating reagent (e.g., containing a second antibody like goat anti-rabbit serum and polyethylene glycol) to all tubes except the TC tubes.[16]
 - Vortex and incubate for 30-60 minutes at 2-8°C to allow precipitation of the antibody-bound complex.
 - Centrifuge the tubes at approximately 1,700 x g for 15-20 minutes at 4°C.[8][16]
- Counting:
 - Immediately decant or aspirate the supernatant.
 - Measure the radioactivity of the remaining pellet in each tube for 1 minute using a gamma counter.
- Calculation: Plot a standard curve of the percentage of bound tracer (%B/B₀) versus the concentration of the standards. Determine the concentration of ANP in the samples from this curve.

Data Presentation

Quantitative data for the described methods are summarized below for easy comparison.

Table 1: Comparison of ANP Immunoassay Methods

Parameter	Competitive ELISA	Radioimmunoassay (RIA)
Principle	Competitive colorimetric detection	Competitive radioisotope detection
Sensitivity	~0.44 ng/mL[1]	~5 ng/L (0.005 ng/mL)[15]
Sample Type	Plasma, urine, tissue culture media[1][14]	Plasma (often requires extraction)[5][15][17]
Typical Protocol Time	1.5 - 3 hours[1][14]	48-72 hours (including incubations)[8]
Advantages	Rapid, no radioactive materials, high-throughput	High sensitivity and specificity
Disadvantages	May have lower sensitivity than RIA	Requires handling of radioactive materials, longer protocol, sample extraction step

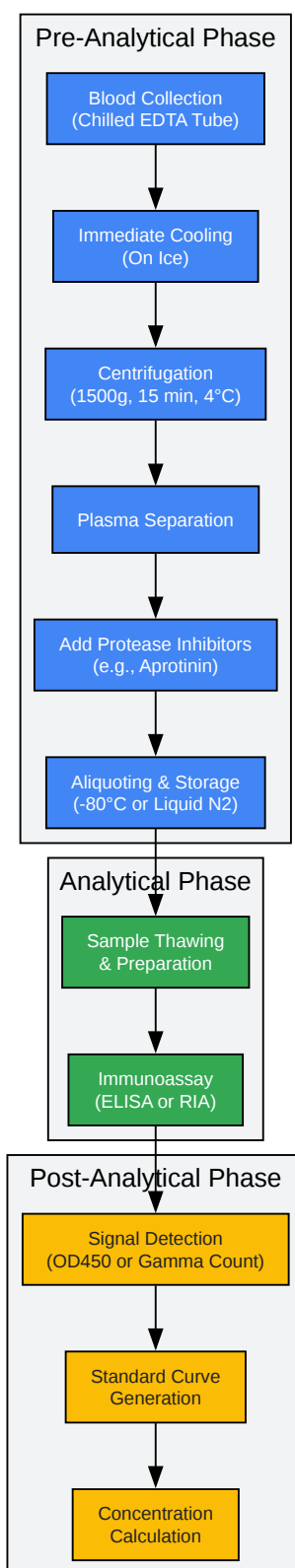
Table 2: Typical Plasma ANP Concentrations in Humans

Population	Mean Plasma ANP Level (pg/mL)	Notes
Healthy Adults (Overall)	17.8 ± 10.9[18]	Values can be influenced by posture (higher when supine). [19]
Healthy Adult Males	16.7 ± 10.0[18]	
Healthy Adult Females	18.8 ± 11.7[18]	
Normal Subjects (RIA)	14 ± 5[5]	
Normal Subjects (RIA)	33 ± 4 (ng/L)[15]	
Patients with Chronic Renal Failure	173 ± 17.0[20]	Significantly elevated compared to healthy subjects.
Heart Transplant Recipients	115 ± 10[5]	Significantly higher than normal subjects.

Note: 1 pg/mL = 1 ng/L. Values can vary significantly between different assays and laboratories.

Visualized Workflows and Pathways

Experimental Workflow Diagram



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Caption: Workflow for plasma ANP measurement.

ANP Signaling Pathway Diagram

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References

- 1. arborassays.com [arborassays.com]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 4. [PDF] Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 5. Measurement of circulating immunoreactive alpha-atrial natriuretic peptide in human plasma: validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma atrial natriuretic peptide is unstable under most storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Human Atrial Natriuretic Peptide (ANP) Elisa Kit – AFG Scientific [afgsci.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. arborassays.com [arborassays.com]
- 15. Improved radioimmunoassay of atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The circulating levels of cardiac natriuretic hormones in healthy adults: effects of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma atrial natriuretic peptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plasma levels of atrial natriuretic peptide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
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